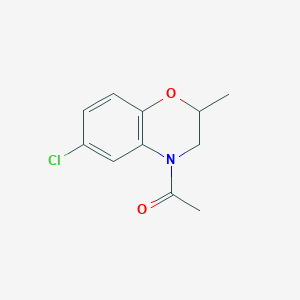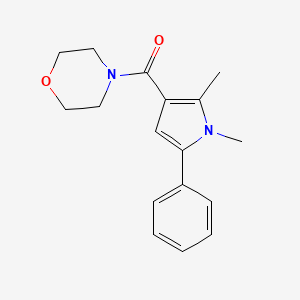
(1,2-dimethyl-5-phenyl-1H-pyrrol-3-yl)(morpholino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,2-dimethyl-5-phenyl-1H-pyrrol-3-yl)(morpholino)methanone, also known as DPM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPM is a pyrrole-based compound that has a morpholino group attached to it, making it a useful intermediate in organic synthesis. In
Mechanism of Action
The mechanism of action of (1,2-dimethyl-5-phenyl-1H-pyrrol-3-yl)(morpholino)methanone is not well understood. However, it is known that (1,2-dimethyl-5-phenyl-1H-pyrrol-3-yl)(morpholino)methanone can act as a nucleophile and can react with electrophiles. This property makes it a useful intermediate in organic synthesis. (1,2-dimethyl-5-phenyl-1H-pyrrol-3-yl)(morpholino)methanone has been found to be a useful intermediate in the synthesis of pyrrole-based inhibitors of protein kinases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (1,2-dimethyl-5-phenyl-1H-pyrrol-3-yl)(morpholino)methanone are not well understood. However, it has been found to have low toxicity in animal studies. (1,2-dimethyl-5-phenyl-1H-pyrrol-3-yl)(morpholino)methanone has been found to be a useful intermediate in the synthesis of pyrrole-based inhibitors of protein kinases, which have potential applications in the treatment of cancer and other diseases.
Advantages and Limitations for Lab Experiments
The advantages of using (1,2-dimethyl-5-phenyl-1H-pyrrol-3-yl)(morpholino)methanone in lab experiments include its ease of synthesis, low toxicity, and potential applications in the synthesis of pyrrole-based compounds with potential applications in the field of medicine. The limitations of using (1,2-dimethyl-5-phenyl-1H-pyrrol-3-yl)(morpholino)methanone in lab experiments include the limited understanding of its mechanism of action and the need for further research to fully understand its potential applications.
Future Directions
There are several potential future directions for research on (1,2-dimethyl-5-phenyl-1H-pyrrol-3-yl)(morpholino)methanone. These include the synthesis of new pyrrole-based compounds with potential applications in the field of medicine, the investigation of the mechanism of action of (1,2-dimethyl-5-phenyl-1H-pyrrol-3-yl)(morpholino)methanone, and the development of new synthetic methods for the production of (1,2-dimethyl-5-phenyl-1H-pyrrol-3-yl)(morpholino)methanone and related compounds. Additionally, the potential applications of (1,2-dimethyl-5-phenyl-1H-pyrrol-3-yl)(morpholino)methanone in other fields, such as materials science and catalysis, could also be explored.
In conclusion, (1,2-dimethyl-5-phenyl-1H-pyrrol-3-yl)(morpholino)methanone, or (1,2-dimethyl-5-phenyl-1H-pyrrol-3-yl)(morpholino)methanone, is a pyrrole-based compound that has potential applications in various fields. Its ease of synthesis, low toxicity, and potential applications in the synthesis of pyrrole-based compounds make it a useful intermediate in organic synthesis. However, further research is needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
The synthesis of (1,2-dimethyl-5-phenyl-1H-pyrrol-3-yl)(morpholino)methanone involves the reaction of 3-(dimethylamino)acrolein with 2-methyl-1-phenylpyrrole in the presence of morpholine. The reaction produces (1,2-dimethyl-5-phenyl-1H-pyrrol-3-yl)(morpholino)methanone as a yellow solid with a melting point of 110-112°C. The synthesis of (1,2-dimethyl-5-phenyl-1H-pyrrol-3-yl)(morpholino)methanone is a straightforward process that can be easily scaled up for larger quantities.
Scientific Research Applications
(1,2-dimethyl-5-phenyl-1H-pyrrol-3-yl)(morpholino)methanone has been widely used in scientific research as an intermediate in the synthesis of various compounds. It has been used in the synthesis of pyrrole-based compounds with potential applications in the field of medicine. (1,2-dimethyl-5-phenyl-1H-pyrrol-3-yl)(morpholino)methanone has been found to be useful in the synthesis of pyrrole-based inhibitors of protein kinases, which are enzymes that play a crucial role in the regulation of cell growth and differentiation. These inhibitors have potential applications in the treatment of cancer and other diseases.
properties
IUPAC Name |
(1,2-dimethyl-5-phenylpyrrol-3-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-13-15(17(20)19-8-10-21-11-9-19)12-16(18(13)2)14-6-4-3-5-7-14/h3-7,12H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHQGXXMAPNVKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1C)C2=CC=CC=C2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,2-Dimethyl-5-phenyl-1H-pyrrole-3-carbonyl)morpholine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-chloro-4-fluorophenyl)methyl]-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carboxamide](/img/structure/B7548821.png)
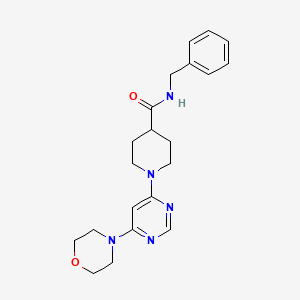
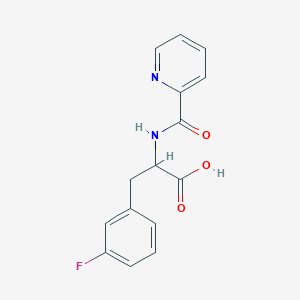
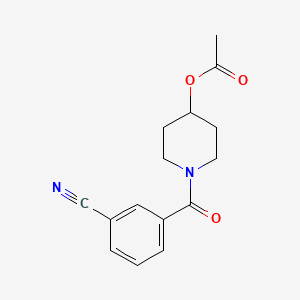
![2-{[4-(4-Methylphenyl)piperazino]methyl}imidazo[1,2-a]pyridine](/img/structure/B7548841.png)
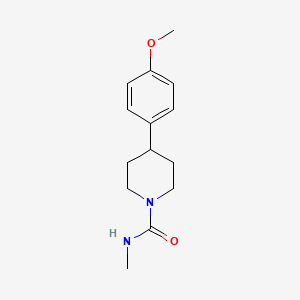
![6-[5-(5-Chloro-2-thienyl)-1,2,4-oxadiazol-3-yl][1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7548857.png)
![6-[5-(5-Chloro-2-thienyl)-1,2,4-oxadiazol-3-yl]-3-methyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7548865.png)


![N-(3-chloro-4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7548893.png)
![N-(4-chloro-2-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7548900.png)
methanone](/img/structure/B7548902.png)
